molecular formula C9H12N2O3 B13600254 (r)-2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol

(r)-2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol

Cat. No.: B13600254
M. Wt: 196.20 g/mol
InChI Key: IOAFWXPFHHWBAG-QMMMGPOBSA-N
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Description

(R)-2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol is a chiral amino alcohol derivative featuring a nitro-substituted aromatic ring. Its molecular structure includes a 2-nitrophenyl group with a methyl substituent at the 3-position, an ethanol backbone, and an amino group at the stereogenic carbon (R-configuration). However, detailed physicochemical data (e.g., melting point, solubility) and toxicological profiles remain understudied in publicly available literature. Its nitro and amino groups suggest reactivity in reduction or substitution reactions, while the methyl group may influence steric and electronic properties .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

(2R)-2-amino-2-(3-methyl-2-nitrophenyl)ethanol

InChI

InChI=1S/C9H12N2O3/c1-6-3-2-4-7(8(10)5-12)9(6)11(13)14/h2-4,8,12H,5,10H2,1H3/t8-/m0/s1

InChI Key

IOAFWXPFHHWBAG-QMMMGPOBSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H](CO)N)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=CC=C1)C(CO)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol typically involves the nitration of 3-methylphenylamine followed by the reduction of the nitro group to an amino group. The hydroxyl group is then introduced through a series of reactions involving the appropriate reagents and conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol may involve large-scale nitration and reduction processes, followed by purification steps to ensure the compound meets the required specifications. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the nitro group can produce amines.

Scientific Research Applications

®-2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in various biochemical reactions, influencing the compound’s biological activity. The hydroxyl group can also play a role in the compound’s solubility and reactivity.

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity: The target compound’s amino and hydroxyl groups enable hydrogen bonding, contrasting with 1-(2-Amino-6-nitrophenyl)ethanone’s ketone, which lacks H-bond donor capacity. (R)-2,2-Dichloro-1-(3-nitrophenyl)ethanol’s dichloro substitution introduces electronegativity and steric hindrance absent in the target compound .

Substituent Positioning: The nitro group’s ortho position (2-nitro) in the target compound vs.

Chirality: Both the target compound and (R)-2,2-dichloro-1-(3-nitrophenyl)ethanol exhibit stereocenters, enabling enantioselective applications. In contrast, 1-(2-Amino-6-nitrophenyl)ethanone is achiral .

Physicochemical and Hazard Profiles

Property (R)-2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol 1-(2-Amino-6-nitrophenyl)ethanone (R)-2,2-Dichloro-1-(3-nitrophenyl)ethanol
Stability Likely sensitive to oxidation (amino/nitro) Stable under standard conditions Hydrolytic sensitivity (Cl groups)
Hazard Classification Not reported Not classified (GHS) Likely corrosive (Cl substituents)
Synthetic Accessibility Limited data Commercially available Documented routes (e.g., chlorination)

Notes:

  • Chlorine in (R)-2,2-dichloro-1-(3-nitrophenyl)ethanol may necessitate specialized handling compared to the target compound’s methyl group .

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